molecular formula C22H27N3O2S B11320756 N-tert-butyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-tert-butyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11320756
M. Wt: 397.5 g/mol
InChI Key: ONDDBRCBEOWKDQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide: is a complex organic compound that features a benzodiazole core, a tert-butyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Linkage: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an alkyl halide.

    Attachment of the 4-Methylphenoxy Group: This step involves the reaction of the intermediate with 4-methylphenol in the presence of a base.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzodiazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry.
  • Intermediate in the synthesis of more complex organic molecules.

Biology:

  • Potential applications in drug discovery due to its benzodiazole core, which is a common pharmacophore in many bioactive molecules.

Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-tert-butyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The benzodiazole core can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with protein thiols, affecting protein function.

Comparison with Similar Compounds

    N-tert-butyl-2-thioimidazole: Shares the tert-butyl and sulfanyl groups but has a different core structure.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in having tert-butyl groups but differs in the core structure and functional groups.

Uniqueness:

  • The combination of a benzodiazole core with a sulfanyl linkage and a 4-methylphenoxy group makes this compound unique in its structural and functional properties.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H27N3O2S/c1-16-9-11-17(12-10-16)27-13-14-28-21-23-18-7-5-6-8-19(18)25(21)15-20(26)24-22(2,3)4/h5-12H,13-15H2,1-4H3,(H,24,26)

InChI Key

ONDDBRCBEOWKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC(C)(C)C

Origin of Product

United States

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